molecular formula C26H18N4O B2983606 2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1-phenylethanone CAS No. 124337-48-0

2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1-phenylethanone

Cat. No. B2983606
CAS RN: 124337-48-0
M. Wt: 402.457
InChI Key: APEGVIHITUGEJI-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Carbazole is a tricyclic aromatic organic compound. This compound features a three-ring system consisting of two benzene rings fused on either side of a pyrrole ring .


Synthesis Analysis

Benzotriazole can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of benzotriazole derivatives has been achieved in good yield by reacting with various reagents .


Molecular Structure Analysis

The molecular structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . The structure of a ferrocene derivative was synthesized in one step from benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C .

Mechanism of Action

While the specific mechanism of action for “2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1-phenylethanone” is not available, benzotriazole derivatives have shown a broad spectrum of biological properties including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Safety and Hazards

Benzotriazole is classified as a flammable solid and may cause an allergic skin reaction .

Future Directions

Benzotriazole and its derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

properties

IUPAC Name

2-(benzotriazol-1-yl)-2-carbazol-9-yl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O/c31-25(18-10-2-1-3-11-18)26(30-24-17-9-6-14-21(24)27-28-30)29-22-15-7-4-12-19(22)20-13-5-8-16-23(20)29/h1-17,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEGVIHITUGEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3C4=CC=CC=C42)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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